Benastatin C

Übersicht

Beschreibung

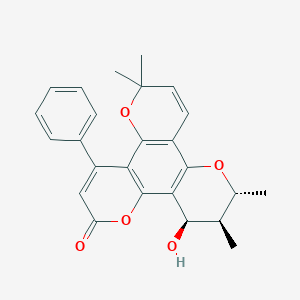

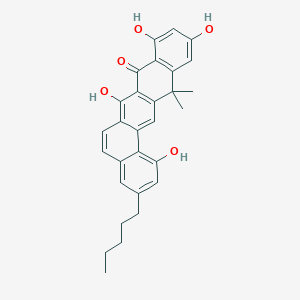

Benastatin C ist eine aus Polyketidsynthase gewonnene Verbindung, die von dem Bakterium Streptomyces sp. MI384-DF12 produziert wird. Es ist bekannt für seine vielfältigen biologischen Aktivitäten, darunter die Hemmung der Glutathion-S-Transferase und der Esteraseaktivität der Pankreaslipase . Die Struktur von this compound wurde durch NMR-Studien als 2-Decarboxybenastatin A aufgeklärt .

Herstellungsmethoden

This compound wird aus der Kulturbrühe von Streptomyces sp. MI384-DF12 isoliert. Die Biosynthese beinhaltet ein Tetradecaketid und zwei Methionineinheiten . Die Herstellung von this compound beinhaltet die Decarboxylierung von Benastatin A . Industrielle Produktionsmethoden beinhalten in der Regel Fermentationsprozesse unter optimierten Kulturbedingungen, um die Ausbeute zu maximieren .

Wissenschaftliche Forschungsanwendungen

Benastatin C hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung der Polyketidsynthese und Enzymhemmung verwendet.

Industrie: Es wird bei der Entwicklung von Enzyminhibitoren und anderen bioaktiven Verbindungen eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch die Hemmung der Glutathion-S-Transferase. Dieses Enzym spielt eine entscheidende Rolle bei der Entgiftung von Xenobiotika und dem Schutz vor oxidativem Stress. Durch die Hemmung dieses Enzyms kann this compound die zellulären Reaktionen auf oxidativen Stress und andere Umweltfaktoren modulieren . Es stimuliert auch die Blastogenese von murinen Lymphozyten, was auf seine potenziellen immunmodulatorischen Wirkungen hinweist .

Safety and Hazards

Wirkmechanismus

Benastatin C exerts its effects primarily through the inhibition of glutathione S-transferase. This enzyme plays a crucial role in the detoxification of xenobiotics and protection against oxidative stress. By inhibiting this enzyme, this compound can modulate cellular responses to oxidative stress and other environmental factors . It also stimulates murine lymphocyte blastogenesis, indicating its potential immunomodulatory effects .

Biochemische Analyse

Biochemical Properties

Benastatin C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been found to inhibit the activity of the enzyme glutathione S-transferase .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to induce apoptosis .

Molecular Mechanism

The mechanism of action of this compound is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Benastatin C is isolated from the culture broth of Streptomyces sp. MI384-DF12. The biosynthesis involves a tetradecaketide and two methionine units . The preparation of this compound involves the decarboxylation of benastatin A . Industrial production methods typically involve fermentation processes using optimized culture conditions to maximize yield .

Analyse Chemischer Reaktionen

Benastatin C unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Benastatin C gehört zur Benastatin-Familie, zu der Verbindungen wie Benastatin A und Benastatin B gehören. Diese Verbindungen haben eine ähnliche Polyketidstruktur, unterscheiden sich aber in ihren funktionellen Gruppen und biologischen Aktivitäten . Benastatin K, ein chloriertes Derivat, wurde ebenfalls identifiziert und zeigt einzigartige biologische Eigenschaften .

Ähnliche Verbindungen

Benastatin A: Ähnliche Struktur, aber mit einer Carboxylgruppe.

Benastatin B: Ein weiteres Derivat mit unterschiedlichen funktionellen Gruppen.

Benastatin K: Ein chloriertes Derivat mit unterschiedlichen biologischen Aktivitäten.

Eigenschaften

IUPAC Name |

1,7,9,11-tetrahydroxy-13,13-dimethyl-3-pentylbenzo[a]tetracen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28O5/c1-4-5-6-7-15-10-16-8-9-18-19(24(16)22(31)11-15)14-21-26(27(18)33)28(34)25-20(29(21,2)3)12-17(30)13-23(25)32/h8-14,30-33H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNHGOCXEGJZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(C5=C(C4=O)C(=CC(=C5)O)O)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164480 | |

| Record name | Benastatin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150151-88-5 | |

| Record name | Benastatin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150151885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benastatin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

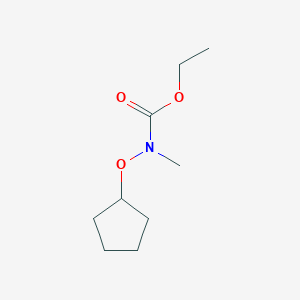

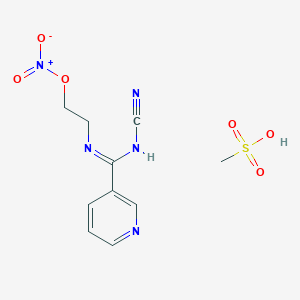

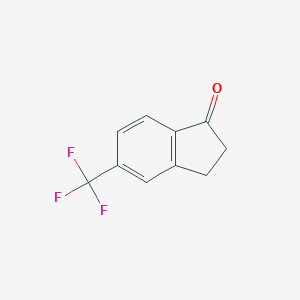

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

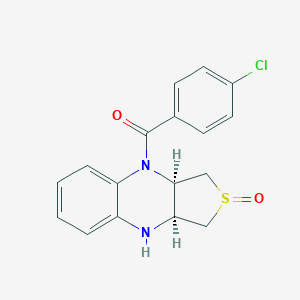

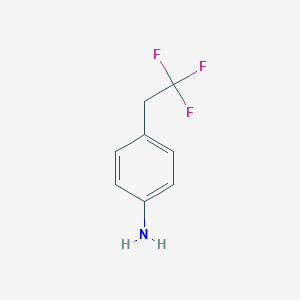

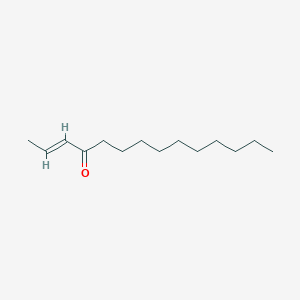

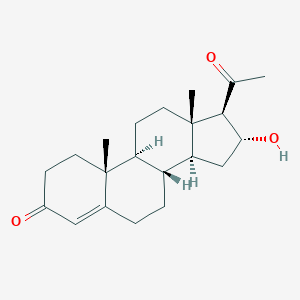

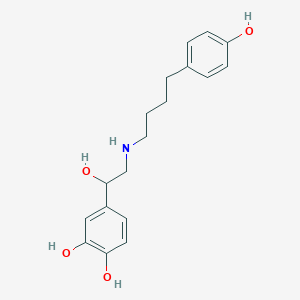

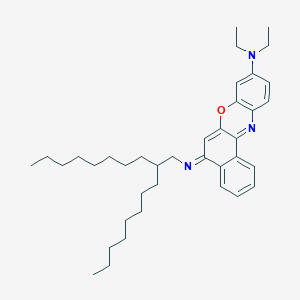

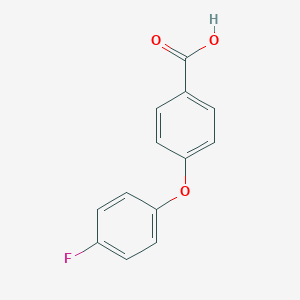

Feasible Synthetic Routes

Q1: What is the structural relationship between Benastatin C and other members of the Benastatin family, and how does this relate to their activity?

A1: this compound is structurally similar to Benastatin A, differing only by the absence of a carboxyl group at the 2-position (2-decarboxy-Benastatin A) []. This structural difference is significant as it highlights the importance of the carboxyl group for the activity of Benastatin A. While both this compound and D (2-decarboxy-Benastatin B) exhibit inhibitory activity against GST pi and stimulatory activity on murine lymphocyte blastogenesis, further research is needed to determine if the potency or selectivity of these compounds differ from their carboxylated counterparts [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide](/img/structure/B136668.png)

![4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate](/img/structure/B136673.png)